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Compound of Interest

Compound Name: (Rac)-Vorozole

Cat. No.: B1684037 Get Quote

Vorozole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Introduction
Vorozole is a non-steroidal, third-generation aromatase inhibitor that has been investigated for

its potential in cancer therapy, particularly in hormone-dependent breast cancer. As a triazole

derivative, Vorozole acts as a potent and selective competitive inhibitor of aromatase

(cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of

androgens to estrogens. This technical guide provides an in-depth overview of the molecular

characteristics, mechanism of action, and experimental evaluation of Vorozole.

Chemical and Physical Properties
Vorozole is chemically known as 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-

methylbenzotriazole[1]. Its fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₆H₁₃ClN₆ [1][2][3][4][5][6]

Molar Mass 324.77 g/mol [1][2][3][4][5][6]

CAS Number 129731-10-8 [2][3][4]

Appearance Crystalline solid [4]

Synonyms R-83842, Rivizor [2][4][6]

Mechanism of Action: Aromatase Inhibition
Vorozole exerts its therapeutic effect by specifically targeting and inhibiting the aromatase

enzyme, a member of the cytochrome P450 superfamily[2]. Aromatase is responsible for the

final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of

androstenedione and testosterone to estrone and estradiol, respectively.

The inhibitory action of Vorozole is reversible and competitive[2]. The triazole moiety of the

Vorozole molecule binds to the heme iron atom within the active site of the cytochrome P450

component of the aromatase enzyme complex. This interaction blocks the binding of the

natural androgen substrates, thereby preventing their aromatization into estrogens. This leads

to a significant reduction in circulating estrogen levels, which is the primary mechanism for its

anti-tumor activity in estrogen receptor-positive breast cancers.

Signaling Pathway of Aromatase and its Inhibition by
Vorozole
The following diagram illustrates the biosynthesis of estrogens and the inhibitory effect of

Vorozole.
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Click to download full resolution via product page

Aromatase pathway and Vorozole's inhibitory action.

Quantitative Efficacy Data
The potency and efficacy of Vorozole have been quantified in various preclinical and clinical

studies.

Parameter Value Condition Reference

IC₅₀ (Human

Placental Aromatase)
1.4 nM In vitro

IC₅₀ (Rat Granulosa

Cells)
0.44 nM In vitro

Plasma Estradiol

Reduction
~90%

In postmenopausal

women

Tissue Estrone

Reduction
64%

In breast cancer

patients

Tissue Estradiol

Reduction
80%

In breast cancer

patients

Objective Response

Rate
18-35%

Phase II clinical

studies in advanced

breast cancer

Experimental Protocols
This section outlines key experimental methodologies for the evaluation of Vorozole and other

aromatase inhibitors.

In Vitro Aromatase Inhibition Assay
This assay determines the potency of Vorozole in inhibiting the aromatase enzyme in a cell-

free system.

Materials:
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Human recombinant aromatase (CYP19A1)

NADPH

[³H]-Androstenedione (substrate)

Vorozole (or other test compounds)

Dextran-coated charcoal

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing human recombinant aromatase and NADPH in a

suitable buffer.

Add varying concentrations of Vorozole to the reaction mixture.

Initiate the reaction by adding [³H]-Androstenedione.

Incubate the reaction at 37°C for a specified time.

Stop the reaction by adding an organic solvent.

Separate the tritiated water ([³H]₂O) produced from the unreacted substrate using dextran-

coated charcoal.

Quantify the amount of [³H]₂O by liquid scintillation counting.

Calculate the percentage of inhibition at each Vorozole concentration and determine the IC₅₀

value.

Cell-Based Proliferation Assay
This assay assesses the effect of Vorozole on the proliferation of estrogen-dependent breast

cancer cells.

Materials:
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MCF-7aro cells (aromatase-transfected human breast cancer cell line)

Cell culture medium (phenol red-free)

Charcoal-stripped fetal bovine serum

Androstenedione

Vorozole

MTT or other proliferation assay reagent

Microplate reader

Procedure:

Seed MCF-7aro cells in a 96-well plate and allow them to adhere.

Replace the medium with phenol red-free medium supplemented with charcoal-stripped

serum.

Treat the cells with a fixed concentration of androstenedione and varying concentrations of

Vorozole.

Incubate the cells for a period of 5-7 days.

Assess cell proliferation using an MTT assay, which measures mitochondrial activity as an

indicator of cell viability.

Read the absorbance at the appropriate wavelength using a microplate reader.

Determine the effect of Vorozole on cell growth and calculate the concentration that causes

50% inhibition of proliferation (GI₅₀).

In Vivo Xenograft Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of Vorozole.

Materials:
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Immunocompromised female mice (e.g., nude or SCID)

MCF-7aro cells

Matrigel

Androstenedione supplement

Vorozole formulation for oral administration

Calipers for tumor measurement

Procedure:

Ovariectomize the mice to remove endogenous estrogen production.

Implant MCF-7aro cells mixed with Matrigel subcutaneously into the flank of each mouse.

Supplement the mice with androstenedione to provide the substrate for aromatase.

Once tumors are established, randomize the mice into control and treatment groups.

Administer Vorozole or vehicle control orally on a daily basis.

Measure tumor volume with calipers at regular intervals.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weighing, immunohistochemistry).

Compare the tumor growth rates between the treated and control groups to determine the in

vivo efficacy of Vorozole.

Experimental Workflow for Preclinical Evaluation of
Vorozole
The following diagram outlines a typical workflow for the preclinical assessment of an

aromatase inhibitor like Vorozole.
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Preclinical evaluation workflow for Vorozole.

Conclusion
Vorozole is a well-characterized, potent, and selective third-generation aromatase inhibitor. Its

mechanism of action, centered on the competitive inhibition of estrogen synthesis, has been

extensively studied. The experimental protocols and quantitative data presented in this guide

provide a comprehensive resource for researchers and professionals in the field of drug

development and cancer biology, facilitating further investigation into the therapeutic potential

of Vorozole and other aromatase inhibitors. Although clinical development of Vorozole was
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discontinued in favor of other third-generation aromatase inhibitors, it remains a valuable tool

for preclinical research into the role of estrogen in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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